Pharmacokinetics and Pharmacodynamics of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol: A Technical Guide to ADME Profiling and Receptor Pharmacology
Pharmacokinetics and Pharmacodynamics of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol: A Technical Guide to ADME Profiling and Receptor Pharmacology
Executive Summary
The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8) is a structurally complex aliphatic diamine. Featuring a cyclohexane scaffold substituted with a dimethylamino group and an isopropyl-amino-ethanol moiety, it presents a unique physicochemical profile. As a highly basic and lipophilic molecule, it is predicted to exhibit extensive tissue distribution, rapid central nervous system (CNS) penetration, and specific interactions with G-protein coupled receptors (GPCRs).
As a Senior Application Scientist, I have designed this whitepaper to establish the foundational pharmacodynamic (PD) and pharmacokinetic (PK) workflows required to characterize this novel tertiary amine. The methodologies detailed herein are built on self-validating principles, ensuring that every data point generated—from receptor affinity to metabolic clearance—is rigorously controlled and analytically sound.
Physicochemical Profiling & ADME Causality
The molecular architecture of this compound dictates its absorption, distribution, metabolism, and excretion (ADME) in biological systems. Understanding this structural causality is critical before designing any wet-lab assays:
-
Aliphatic Amines & pKa: The presence of two tertiary amine centers yields a high predicted pKa (~9.5). At physiological pH (7.4), the molecule exists predominantly in a polycationic state. This drives its affinity for negatively charged phospholipid bilayers and promotes lysosomal trapping in acidic intracellular compartments.
-
Lipophilicity (LogP): The cyclohexane ring and isopropyl group confer significant lipophilicity (predicted LogP 2.5 - 3.0). This facilitates rapid blood-brain barrier (BBB) penetration, making it a prime candidate for CNS target engagement.
-
Steric Hindrance: The bulky isopropyl group on the ethanolamine nitrogen provides steric shielding. This structural feature modulates the rate of enzymatic N-dealkylation compared to unhindered methyl groups, directly impacting the compound's biological half-life.
Pharmacodynamics (PD): Target Engagement & Signaling
Given its structural homology to known diamine GPCR ligands (e.g., muscarinic antagonists or sigma receptor ligands), the primary PD hypothesis centers on GPCR modulation.
Causality in Assay Design: To isolate true target affinity ( Kd ) from downstream signal amplification (efficacy), we must employ a cell-free Radioligand Binding Assay (RBA)[1]. Utilizing isolated membrane preparations prevents confounding factors such as receptor internalization or transient intracellular signaling cascades, providing a pure thermodynamic measurement of the ligand-receptor interaction.
GPCR signal transduction pathway activated by the investigational diamine ligand.
Protocol A: Radioligand Binding Assay (RBA) for GPCR Affinity
-
Objective: Determine the inhibitory constant ( Ki ) of the compound.
-
Self-Validation Mechanism: The assay's integrity relies on defining Non-Specific Binding (NSB). By including a high-concentration heterologous competitor (e.g., 10 µM Atropine for muscarinic receptors), we create a self-validating baseline. If NSB exceeds 30% of total binding, the assay is flagged for lipid-partitioning artifacts—a critical control when testing highly lipophilic amines.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize HEK293 cells expressing the target GPCR in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the appropriate radioligand (e.g., [3H] -QNB), and varying concentrations of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (10 pM to 10 µM).
-
Equilibration: Incubate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific cationic binding of our highly basic ligand.
-
Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity via a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Pharmacokinetics (PK): Metabolic Biotransformation
The primary clearance mechanism for aliphatic tertiary amines is hepatic oxidation via , predominantly CYP3A4[2][3].
Mechanistic Pathway: The CYP3A4 enzyme catalyzes an initial α -carbon hydroxylation, forming a highly unstable carbinolamine intermediate. Because the carbinolamine cannot be isolated, the pathway spontaneously undergoes heterolytic cleavage of the C-N bond. This releases a ketone or aldehyde (e.g., acetone from the isopropyl group) and yields the secondary amine metabolite (N-desisopropyl or N-desmethyl derivatives)[2].
CYP3A4-mediated oxidative N-dealkylation pathway of the tertiary aliphatic amine.
Protocol B: LC-MS/MS Bioanalytical Method Validation
-
Objective: Quantify the parent compound in plasma for PK modeling, adhering strictly to the [4].
-
Self-Validation Mechanism: The use of a Stable-Isotope Labeled Internal Standard (SIL-IS) dynamically corrects for matrix effects and ion suppression during electrospray ionization. Quality Control (QC) samples must fall within ±15% of nominal concentrations to validate the analytical run.
Step-by-Step Workflow:
-
Sample Preparation: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing 10 ng/mL of SIL-IS. Vortex for 2 minutes to precipitate plasma proteins.
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Chromatography: Inject 5 µL onto a C18 UPLC column. Crucial Step: Use an aqueous mobile phase modified with 0.1% formic acid and 10 mM ammonium formate. The high ionic strength and low pH ensure complete protonation of the basic amine, preventing severe chromatographic peak tailing.
-
Mass Spectrometry: Operate the triple quadrupole MS in Electrospray Ionization positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 229.2 → fragment ion).
-
Validation: Assess calibration curve linearity ( R2>0.99 ) and run Low, Mid, and High QCs (LQC, MQC, HQC) interspersed with unknown samples as per FDA mandates[4].
Quantitative Data Summary
The following table summarizes the predicted physicochemical and pharmacokinetic parameters based on the compound's structural motifs.
| Parameter | Predicted Value | Pharmacological Implication |
| Molecular Weight | 228.38 g/mol | Optimal for small-molecule drug space (Lipinski's Rule of 5 compliant). |
| LogP | 2.5 - 3.0 | High lipophilicity; predicts rapid blood-brain barrier (BBB) penetration. |
| pKa (Aliphatic Amines) | ~9.5 | Highly basic; exists as a polycation at pH 7.4, leading to lysosomal trapping. |
| Volume of Distribution ( Vd ) | > 3.5 L/kg | Extensive tissue distribution and partitioning into lipid-rich compartments. |
| Hepatic Clearance ( Clh ) | Moderate to High | Susceptible to first-pass metabolism via CYP3A4 N-dealkylation. |
| Protein Binding | 70 - 85% | Moderate binding to α1 -acid glycoprotein (AAG) due to its basic nature. |
References
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[Link]
-
Chemical Research in Toxicology. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450.[Link]
-
Acta Pharmacologica Sinica (via PMC). Tools for GPCR drug discovery.[Link]
-
Frontiers in Pharmacology (via PMC). Metabolic Pathways and Potencies of New Fentanyl Analogs.[Link]
